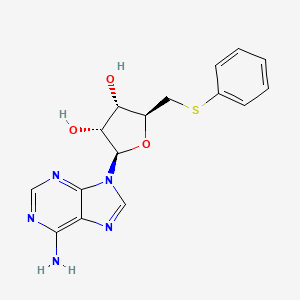

5'-S-Phenyl-5'-thioadenosine

Description

Historical Context of Thioadenosine Derivatives in Biochemical Investigations

The exploration of thioadenosine derivatives in biochemical research has a rich history rooted in the desire to understand the function of S-adenosylmethionine (SAM), a universal methyl group donor, and its metabolic byproducts. Early investigations focused on 5'-methylthioadenosine (MTA), a product of polyamine biosynthesis and other SAM-dependent reactions. The discovery that MTA is not an inert byproduct but a regulator of various cellular processes spurred interest in creating analogues that could mimic or antagonize its effects.

The synthesis of various 5'-thioadenosine (B1216764) derivatives, where the methyl group of MTA was replaced with other alkyl or aryl moieties, provided researchers with a toolkit to dissect the substrate specificity of enzymes involved in the methionine salvage pathway. These early studies established that modifications at the 5'-position could dramatically alter the biological activity of the parent nucleoside, leading to the development of compounds with inhibitory properties against various enzymes. For instance, research in the late 20th century described the synthesis and investigation of several 5'-thioadenosine derivatives as inhibitors of enzymes like histamine (B1213489) N-methyltransferase. nih.gov These foundational studies paved the way for the more targeted design and investigation of compounds like 5'-S-Phenyl-5'-thioadenosine.

Overview of this compound Analogues in Academic Research

Academic research into this compound and its analogues has largely focused on their interaction with methylthioadenosine phosphorylase (MTAP), a key enzyme in the methionine salvage pathway. aacrjournals.orgnih.gov This enzyme catalyzes the phosphorolytic cleavage of MTA to adenine (B156593) and 5-methylthioribose-1-phosphate. Given that the MTAP gene is frequently deleted in various human cancers, this enzyme has become an attractive target for developing selective cancer therapies.

Recent studies have synthesized and evaluated a library of MTA analogues, including phenyl-substituted derivatives, to identify compounds that can be processed by MTAP in normal cells but not in MTAP-deficient cancer cells. aacrjournals.orgnih.gov This approach aims to selectively protect normal tissues from the toxicity of chemotherapeutic agents. Among the most studied phenyl-substituted analogues are 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) and 5'-S-(4-aminophenyl)-5'-thioadenosine (p-APTA). aacrjournals.org Research has demonstrated that these compounds are substrates for MTAP and can be converted to adenine, a crucial step for their protective mechanism. aacrjournals.orgnih.gov

Below is a table summarizing key research findings on these analogues:

| Compound | Key Research Finding | Reference |

| 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) | Identified as a substrate for MTAP that can protect normal cells from the toxicity of 5-fluorouracil (B62378) without inducing hypothermia, a side effect of MTA. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

| 5'-S-(4-aminophenyl)-5'-thioadenosine (p-APTA) | Also shown to be a substrate for MTAP with a significant rate of adenine conversion. aacrjournals.org | aacrjournals.org |

These findings highlight the potential of this compound analogues as adjuncts in chemotherapy to improve the therapeutic index of existing anticancer drugs.

Significance within Methionine and Polyamine Metabolic Pathways

The significance of this compound and its analogues is intrinsically linked to their role within the methionine and polyamine metabolic pathways. The methionine salvage pathway, also known as the MTA cycle, is crucial for regenerating methionine from MTA, which is produced during the synthesis of polyamines like spermidine (B129725) and spermine (B22157) from SAM. aacrjournals.orgresearchgate.net Polyamines are essential for cell growth, proliferation, and differentiation.

By acting as substrates or inhibitors of MTAP, this compound analogues can modulate the flux through this critical pathway. aacrjournals.orgnih.gov In MTAP-positive cells, the conversion of these analogues to adenine by MTAP consumes phosphoribosyl pyrophosphate (PRPP), a substrate also required for the activation of many chemotherapeutic agents, such as 5-fluorouracil. aacrjournals.org This competition for PRPP is believed to be the mechanism behind the chemoprotective effect observed with these compounds.

The table below outlines the adenine conversion rates of some this compound analogues relative to the natural substrate, MTA, highlighting their efficiency as MTAP substrates.

| Compound | Relative Rate of Adenine Production by MTAP (% of MTA) |

| 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) | 64% |

| 5'-S-(4-aminophenyl)-5'-thioadenosine (p-APTA) | 46% |

| This compound (PTA) | 39% |

Data sourced from a study by the American Association for Cancer Research. aacrjournals.org

This differential processing by MTAP underscores the potential of these compounds to be selectively utilized in a therapeutic context, targeting the metabolic vulnerabilities of cancer cells. The ongoing investigation into this compound and its derivatives continues to provide valuable insights into the intricate network of metabolic pathways and offers promising avenues for the development of novel therapeutic strategies.

Structure

3D Structure

Properties

CAS No. |

5135-37-5 |

|---|---|

Molecular Formula |

C16H17N5O3S |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(phenylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H17N5O3S/c17-14-11-15(19-7-18-14)21(8-20-11)16-13(23)12(22)10(24-16)6-25-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-23H,6H2,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

QVFVRQNGWNWFTF-XNIJJKJLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1=CC=C(C=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of 5 S Phenyl 5 Thioadenosine

Established Synthetic Pathways for 5'-S-Aryl-5'-thionucleosides

The synthesis of 5'-S-aryl-5'-thionucleosides, including 5'-S-phenyl-5'-thioadenosine, is predominantly achieved through the nucleophilic substitution of a suitable leaving group at the 5'-position of the ribose sugar with an aryl thiol. A common and effective method involves the preparation of a 5'-chloro-5'-deoxyadenosine intermediate. This is typically accomplished by treating adenosine (B11128) with thionyl chloride in the presence of a base like pyridine. The resulting 5'-chloro derivative can then undergo a nucleophilic displacement reaction with a sodium arylthiolate, such as sodium thiophenolate, in a solvent like dimethylformamide (DMF) to yield the desired 5'-S-aryl-5'-thioadenosine. This two-step process is a widely used and reliable method for accessing these compounds in high yields.

Another established method for the formation of the 5'-thioether bond is the Mitsunobu reaction. This reaction allows for the direct conversion of the 5'-hydroxyl group of a protected adenosine derivative to the corresponding thioether. The reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the primary alcohol. Subsequent reaction with an aryl thiol, like thiophenol, results in the formation of the 5'-S-aryl-5'-thioadenosine with inversion of configuration at the 5'-carbon. The Mitsunobu reaction is valued for its mild conditions and broad substrate scope.

Targeted Synthesis of 5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA)

The synthesis of the specific analogue, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA), follows the general principles of nucleophilic substitution. A detailed synthetic procedure involves the initial conversion of adenosine to 5'-chloro-5'-deoxyadenosine. This is achieved by reacting adenosine with thionyl chloride in a mixture of acetonitrile and pyridine at 0°C, followed by stirring at room temperature.

The subsequent and final step is the reaction of the synthesized 5'-chloro-5'-deoxyadenosine with 3-aminothiophenol. The reaction is carried out in an argon atmosphere in dimethylformamide (DMF). Sodium hydride is added to the solution of 3-aminothiophenol to generate the corresponding thiolate anion in situ. The 5'-chloro-5'-deoxyadenosine is then added, and the reaction mixture is heated to 40°C for 16 hours. After neutralization and workup, the crude product is purified by recrystallization to afford 5'-S-(3-aminophenyl)-5'-thioadenosine as a tan solid in high yield (91%).

Preparation of Modified this compound Analogues for Structure-Activity Studies

The preparation of modified this compound analogues is essential for investigating their structure-activity relationships (SAR), particularly as ligands for adenosine receptors. Modifications are typically introduced at various positions on the adenosine scaffold, including the N⁶-position of the adenine (B156593) base, the 2-position of the purine (B94841) ring, and the 5'-uronamide position of the ribose moiety.

For instance, a series of 2-chloro-N⁶-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides were synthesized to explore their potential as human A₃ adenosine receptor antagonists. The synthesis of these analogues often starts from a protected sugar derivative, such as D-gulonic γ-lactone, and involves multiple steps to construct the modified nucleoside. Key steps include the introduction of the N⁶-substituent via reaction with various alkyl or arylalkyl amines and the formation of the 5'-uronamide. These studies have revealed that modifications at the 5'-position, such as the introduction of N,N-dialkyluronamide groups, can significantly impact the antagonist activity at the A₃ adenosine receptor.

The following table summarizes some examples of modified this compound analogues and the key findings from their structure-activity relationship studies.

| Modification Site | Substituent | Key SAR Finding |

| N⁶-position | 3-Iodobenzyl | Enhances affinity for A₃ adenosine receptors. |

| 2-position | Chloro | Often included in potent A₃ adenosine receptor antagonists. |

| 5'-position | N,N-Dimethyluronamide | Removal of the hydrogen bond-donating ability at this position can lead to pure A₃AR antagonism. |

Methodological Advancements in 5'-Thioadenosine (B1216764) Analogue Synthesis

Recent advancements in synthetic methodologies have provided more efficient and versatile routes to 5'-thioadenosine analogues. One notable development is the use of parallel synthesis techniques to rapidly generate libraries of related compounds for high-throughput screening. For example, a parallel synthesis method has been described for the creation of a library of 5'-amino-5'-deoxyadenosine-based amides and sulfonamides. This approach allows for the efficient exploration of the chemical space around the 5'-position and has led to the identification of potent methyltransferase inhibitors.

Furthermore, enzymatic and chemoenzymatic approaches are gaining prominence for the synthesis of nucleoside analogues due to their high regio- and stereoselectivity. While not yet widely reported specifically for 5'-S-aryl-5'-thioadenosines, the broader advancements in the use of enzymes like nucleoside phosphorylases for transglycosylation reactions present potential future avenues for the synthesis of these compounds under milder and more environmentally friendly conditions. These enzymatic methods can offer advantages over traditional chemical synthesis, such as avoiding the need for extensive protecting group manipulations.

Innovations in coupling reactions also contribute to the advancement of 5'-thioadenosine analogue synthesis. The development of novel catalysts and reaction conditions for C-S bond formation continues to provide more efficient ways to introduce the thioether linkage. These methodological improvements are crucial for the synthesis of increasingly complex and functionally diverse 5'-thioadenosine analogues for biological evaluation.

Enzymatic Modulatory Activities of 5 S Phenyl 5 Thioadenosine and Analogues

Interactions with Methylthioadenosine Phosphorylase (MTAP)

Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine and adenine (B156593) salvage pathways. researchgate.net It catalyzes the reversible phosphorolysis of 5'-methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate. sapient.bio Due to its role, MTAP's interaction with MTA analogues, including 5'-S-Phenyl-5'-thioadenosine derivatives, has been a subject of detailed investigation.

5'-S-(3-Aminophenyl)-5'-thioadenosine as a Substrate for MTAP

An analogue of MTA, 5'-S-(3-aminophenyl)-5'-thioadenosine (also referred to as m-APTA), has been identified as a substrate for the enzyme MTAP. biorxiv.orgnih.govresearchgate.net This discovery was the result of a screening of a library of MTA analogues aimed at finding compounds that could retain the protective functions of MTA while minimizing undesired side effects. biorxiv.orgresearchgate.net Research demonstrated that m-APTA is successfully converted to adenine by MTAP. researchgate.netbiorxiv.orgresearchgate.net This enzymatic conversion is a critical step, as the production of adenine is necessary for the protection of normal, MTAP-expressing cells from the toxicity of certain chemotherapeutic agents like 5-fluorouracil (B62378). nih.gov

Kinetic Characterization of MTAP Interaction

The enzymatic cleavage of 5'-S-(3-aminophenyl)-5'-thioadenosine and other MTA analogues by MTAP has been assessed using specific assay methods. One such method is a coupled enzyme assay, which allows for the evaluation of MTAP activity on various substrates. biorxiv.org While studies confirm that m-APTA is processed by MTAP, detailed public data on its specific kinetic parameters, such as K_m_ (Michaelis constant) or V_max_ (maximum reaction velocity), are not extensively reported in the reviewed literature. For context, the natural substrate MTA has been shown to have a K_m_ value of approximately 10 µM with rat brain MTAP. Further research is needed to fully quantify the kinetic efficiency of MTAP's interaction with this compound and its analogues compared to its natural substrate.

Differential Effects on MTAP-Proficient and MTAP-Deficient Cellular Systems

A significant finding is the differential activity of 5'-S-(3-aminophenyl)-5'-thioadenosine in cellular systems based on their MTAP expression status. In MTAP-proficient (MTAP-expressing) cells, m-APTA can be converted to adenine, which provides a protective effect against the toxicity of nucleobase analogue drugs such as 5-fluorouracil (5-FU). biorxiv.orgnih.gov Conversely, in MTAP-deficient cells, which are common in many types of cancer, the compound is not metabolized. biorxiv.orgnih.gov As a result, m-APTA selectively protects MTAP-proficient cells from 5-FU toxicity but does not interfere with the cytotoxic effects of the chemotherapy on MTAP-deficient cancer cells. nih.govresearchgate.net This selective action presents a promising strategy for chemoprotection of normal tissues during cancer treatment. biorxiv.org

Modulation of Adenosine (B11128) Receptors

Adenosine receptors, which include the subtypes A1, A2A, A2B, and A3, are critical targets in pharmacology. nih.govunipd.it They are involved in regulating a wide array of physiological functions. The interaction of adenosine analogues with these receptors can lead to either agonistic (activation) or antagonistic (inhibition) effects.

Agonist and Antagonist Activities at Adenosine Receptor Subtypes (e.g., A1, A2, A3)

The natural MTAP substrate, MTA, is known to have agonist activity at the adenosine A1 receptor (A1R), which can lead to side effects such as hypothermia. biorxiv.orgresearchgate.net In contrast, its analogue 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) has been shown through in silico docking studies to interact inefficiently with the adenosine A1 receptor. biorxiv.orgnih.govresearchgate.net This reduced interaction at the A1 receptor is believed to be the reason for m-APTA's superior safety profile, as it does not induce the hypothermic effects seen with MTA. biorxiv.orgresearchgate.net Information regarding the specific agonist or antagonist activities of m-APTA at other adenosine receptor subtypes, such as A2 and A3, is not detailed in the reviewed scientific literature.

Receptor Binding Profile of this compound Analogues

The receptor binding profile provides insight into the selectivity and potential effects of a compound. The key finding for 5'-S-(3-aminophenyl)-5'-thioadenosine is its significantly lower affinity for the A1 adenosine receptor compared to MTA, as predicted by computational models. nih.gov This differential binding profile is a critical attribute that separates its pharmacological behavior from that of the endogenous molecule MTA. While specific binding affinity values (e.g., K_i_ or K_d_) for m-APTA at various adenosine receptor subtypes have not been detailed, the qualitative difference in A1 receptor interaction is a primary focus of its development as a selective chemoprotective agent. biorxiv.orgresearchgate.net

Below is an interactive data table summarizing the comparative interaction profile with the A1 Adenosine Receptor.

| Compound | Interaction with A1 Adenosine Receptor | Associated Effect |

| S-methyl-5'-thioadenosine (MTA) | Efficient interaction / Agonist activity | Induction of hypothermia |

| 5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA) | Inefficient interaction | Lack of hypothermia induction |

Inhibition of Other Methyltransferases by Thioadenosine Derivatives

Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a variety of substrates, including proteins, nucleic acids, and small molecules. The aberrant activity of these enzymes has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. Thioadenosine derivatives have demonstrated a broad spectrum of inhibitory activity against several types of methyltransferases.

The inhibitory potential of these compounds often stems from their structural similarity to SAM or its product, S-adenosyl-L-homocysteine (SAH), allowing them to compete for the cofactor-binding site on the enzyme. For instance, several analogues of adenosine with a lipophilic side chain at the 5'-position have been shown to be potent and selective inhibitors of histamine (B1213489) N-methyltransferase (HNMT). nih.gov Kinetic studies have revealed that these compounds act as competitive inhibitors with respect to both histamine and SAM, indicating that they occupy the binding sites for both the substrate and the methyl donor. nih.gov

One notable example is 5'-deoxy-5'-[4-(3-indolyl)but-1-yl]thio]adenosine, which exhibits a pI50 of 5.00 against guinea pig brain HNMT. nih.gov An even more potent inhibitor is its polar methyl sulphonium analogue, with a pI50 of 5.26. nih.gov These compounds displayed relative ineffectiveness against other methyltransferases like phenylethanolamine N-methyltransferase (PNMT), indoleamine N-methyltransferase (INMT), and catechol O-methyltransferase (COMT), highlighting their selectivity. nih.gov

Furthermore, research into histone methyltransferases (HMTs) has identified potent inhibitors among adenosine-containing compounds. A series of these compounds were synthesized and evaluated for their inhibitory activity against DOT1L, a histone H3-lysine79 (H3K79) methyltransferase. Several of these derivatives exhibited remarkable potency, with Ki values as low as 0.5 nM, and demonstrated high selectivity (over 4,500-fold) against other histone methyltransferases.

While 5'-deoxy-5'-methylthioadenosine (MTA) itself is generally considered a poor direct inhibitor of most methyltransferases, its effects in intact cells are often attributed to its ability to inhibit S-adenosyl-L-homocysteine hydrolase, leading to the accumulation of SAH, a potent general methyltransferase inhibitor.

Table 1: Inhibition of Various Methyltransferases by Thioadenosine Derivatives

| Compound | Target Enzyme | Inhibition Value |

|---|---|---|

| 5'-deoxy-5'-[4-(3-indolyl)but-1-yl]thio]adenosine | Histamine N-methyltransferase (HNMT) | pI50 = 5.00 |

| Methyl sulphonium analogue of the above | Histamine N-methyltransferase (HNMT) | pI50 = 5.26 |

| Various Adenosine-containing compounds | Histone Methyltransferase DOT1L | Ki as low as 0.5 nM |

Note: pI50 is the negative logarithm of the IC50 value.

Interaction with S-Adenosyl-L-homocysteine Hydrolase

S-Adenosyl-L-homocysteine (SAH) hydrolase is a crucial enzyme in the metabolism of SAM. It catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The accumulation of SAH is highly inhibitory to most SAM-dependent methyltransferases, and therefore, the activity of SAH hydrolase is vital for maintaining cellular methylation reactions. Several 5'-thioadenosine (B1216764) derivatives have been identified as potent inactivators of SAH hydrolase.

The interaction of these analogues with SAH hydrolase is often characterized by time- and concentration-dependent inactivation, a hallmark of mechanism-based inhibitors. nih.gov These inhibitors typically require enzymatic processing to be converted into a reactive species that then irreversibly modifies the enzyme.

For example, novel synthetic derivatives such as 5'-S-vinyl-5'-thioadenosine, 5'-S-ethynyl-5'-thioadenosine, and 5'-S-cyano-5'-thioadenosine have been shown to cause a time- and concentration-dependent inactivation of AdoHcy hydrolase. nih.gov This inactivation is accompanied by a partial depletion of the enzyme's essential NAD+ cofactor. nih.gov

Similarly, 5'-deoxy-5'-S-allenylthioadenosine and 5'-deoxy-5'-S-propynylthioadenosine have been demonstrated to cause irreversible inactivation of AdoHcy hydrolase. nih.gov Analysis of the inactivated enzyme by ESI mass spectra has confirmed that these compounds act as type II "mechanism-based" inhibitors. nih.gov

The mechanism of inactivation is thought to involve the enzyme's own catalytic machinery. The hydrolase initially processes the thioadenosine derivative, leading to the formation of a reactive intermediate that then covalently binds to the enzyme, rendering it inactive. This irreversible inhibition of SAH hydrolase leads to an increase in intracellular SAH levels, which in turn results in a general inhibition of methyltransferase reactions.

Impact on Other Nucleoside-Metabolizing Enzymes

Polyamine Biosynthesis Enzymes:

The biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157), is essential for cell growth and proliferation. Two key enzymes in this pathway, spermidine synthase and spermine synthase, utilize decarboxylated S-adenosylmethionine as a substrate. Several thioadenosine derivatives have been shown to inhibit these enzymes.

5'-Methylthioadenosine (MTA) and 5'-methylthiotubercidin have been found to decrease the activity of spermidine synthase from the brain to a similar extent. nih.gov In contrast, brain spermine synthase is much more strongly inhibited by 5'-methylthioadenosine compared to 5'-methylthiotubercidin. nih.gov More potent inhibition was observed with 5'-methylthioadenosine, 5'-ethylthioadenosine, and 5'-methylthiotubercidin, which caused 50% inhibition of spermine synthase at concentrations of 10-15 µM and 50% inhibition of spermidine synthase at 30-45 µM. merckmillipore.com However, other analogues like 5'-ethylthiotubercidin, 5'-propylthiotubercidin, and 5'-isopropylthiotubercidin did not significantly inhibit either spermidine or spermine synthase in vitro. nih.gov

5'-Methylthioadenosine Phosphorylase (MTAP):

5'-Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the salvage of adenine and methionine from MTA. Inhibition of MTAP can lead to an accumulation of MTA, which can then exert its own biological effects. Certain structural analogues of MTA have been shown to be inhibitors of this enzyme. For instance, 5'-deoxy-5'-methylthiotubercidin (MTT) acts as an inhibitor of human lymphocyte MTAP with a Ki value of 31 µM. nih.gov

Table 2: Inhibition of Other Nucleoside-Metabolizing Enzymes by Thioadenosine Derivatives

| Compound | Target Enzyme | Inhibition Value |

|---|---|---|

| 5'-Methylthioadenosine | Spermine Synthase | 50% inhibition at 10-15 µM |

| 5'-Ethylthioadenosine | Spermine Synthase | 50% inhibition at 10-15 µM |

| 5'-Methylthiotubercidin | Spermine Synthase | 50% inhibition at 10-15 µM |

| 5'-Methylthioadenosine | Spermidine Synthase | 50% inhibition at 30-45 µM |

| 5'-Ethylthioadenosine | Spermidine Synthase | 50% inhibition at 30-45 µM |

| 5'-Methylthiotubercidin | Spermidine Synthase | 50% inhibition at 30-45 µM |

| 5'-deoxy-5'-methylthiotubercidin (MTT) | 5'-Methylthioadenosine Phosphorylase (MTAP) | Ki = 31 µM |

Cellular and Pathway Level Research on 5 S Phenyl 5 Thioadenosine

Effects on Polyamine Biosynthesis and Metabolism

Thioadenosine analogues, structurally similar to the natural metabolite 5'-methylthioadenosine (MTA), are notable for their influence on the polyamine biosynthetic pathway. This pathway is crucial for cell proliferation and differentiation, producing polyamines such as spermidine (B129725) and spermine (B22157). The synthesis of these molecules is dependent on the enzymes spermidine synthase and spermine synthase, which utilize decarboxylated S-adenosylmethionine as a substrate. researchgate.net

Research has shown that MTA and its analogues can inhibit these key enzymes. caymanchem.com For instance, MTA has been demonstrated to decrease the activity of both spermidine synthase and spermine synthase. nih.gov One study in baby hamster kidney (BHK21) cells found that 5'-methylthioadenosine strongly inhibited brain spermine synthase and, to a lesser extent, spermidine synthase. nih.govnih.gov This inhibition disrupts the normal production of polyamines, leading to downstream cellular effects. While direct data on 5'-S-Phenyl-5'-thioadenosine is limited, its structural similarity to MTA suggests a potential for similar inhibitory activities. The inhibition of these enzymes can lead to an accumulation of their precursor, putrescine, and a depletion of spermidine and spermine, altering the cellular polyamine balance. nih.govnih.gov

Inhibition of polyamine biosynthesis is a therapeutic strategy for diseases characterized by high rates of cell proliferation. nih.govfigshare.com By creating potent inhibitors of enzymes within this pathway, it is possible to induce feedback inhibition and control cell growth. nih.gov

Influence on Methionine Salvage Pathway Dynamics

The methionine salvage pathway is intrinsically linked to polyamine biosynthesis, as it recycles the MTA byproduct back into methionine. wikipedia.orgreactome.org A central enzyme in this pathway is S-methyl-5'-thioadenosine phosphorylase (MTAP), which cleaves MTA into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1P). wikipedia.orgaacrjournals.orguniprot.org This action is critical for maintaining low intracellular levels of MTA, as its accumulation can inhibit polyamine synthesis and other cellular processes. nih.gov

Analogues of MTA, such as 5'-S-(3-aminophenyl)-5'-thioadenosine (a close relative of this compound), have been identified as substrates for the MTAP enzyme. aacrjournals.orgnih.govresearchgate.net The ability of MTAP to process these analogues is a key area of research, particularly in oncology. Many human cancers exhibit a deficiency in MTAP due to co-deletion with the CDKN2A tumor suppressor gene. aacrjournals.orgresearchgate.net This deficiency makes cancer cells selectively vulnerable. In normal, MTAP-expressing cells, thioadenosine analogues can be cleaved to salvage adenine, while in MTAP-deficient cancer cells, the analogue may not be processed, or its accumulation could lead to specific therapeutic effects. aacrjournals.orgresearchgate.net

The processing of MTA by MTAP is the first step in a series of reactions that ultimately regenerate methionine, highlighting the pathway's importance for cellular metabolism. mybiosource.comorangelinelab.comnih.gov

Regulation of Intracellular Nucleotide Pools and Metabolism

The activity of the methionine salvage pathway directly impacts intracellular nucleotide pools. When MTAP cleaves MTA or its analogues, it releases adenine. wikipedia.orgnih.gov This adenine can then enter the purine (B94841) salvage pathway to be converted into adenosine (B11128) monophosphate (AMP), which is subsequently phosphorylated to produce the high-energy molecules adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP). nih.govelifesciences.org ATP is the primary energy currency of the cell, essential for a vast array of cellular functions. elifesciences.orgnih.gov

Therefore, by serving as a source of adenine, the breakdown of thioadenosine compounds by MTAP contributes to maintaining the cellular ATP pool. nih.gov Conversely, the accumulation of MTA in MTAP-deficient cells can disrupt this process. Furthermore, adenosine analogues can influence the activity of adenosine kinase (ADK), an enzyme that phosphorylates adenosine to form AMP. nih.gov ADK plays a crucial role in regulating both intracellular and extracellular adenosine concentrations, which in turn modulates various physiological processes through adenosine receptor signaling. nih.gov The interplay between thioadenosine analogues, MTAP activity, and adenosine kinase can thus significantly alter cellular energy status and nucleotide metabolism.

Cellular Responses to this compound Exposure in In Vitro Models

In vitro studies using various cell lines have been instrumental in characterizing the cellular effects of thioadenosine analogues. A study involving BHK21 cells demonstrated that 5'-methylthioadenosine and related compounds inhibited cell growth. nih.govnih.gov This growth inhibition was accompanied by a rapid decrease in protein synthesis. nih.govnih.gov However, the study concluded that the antiproliferative effects were not primarily due to polyamine depletion, suggesting that other cellular targets, such as nucleotide pools, were involved. nih.govnih.gov

In the context of cancer research, thioadenosine analogues have been evaluated for their selective effects on MTAP-deficient versus MTAP-expressing cells. For example, 5'-S-(3-aminophenyl)-5'-thioadenosine was shown to selectively protect MTAP-expressing cells from the toxicity of the chemotherapeutic agent 5-fluorouracil (B62378), without interfering with the drug's cytotoxic effects on MTAP-deficient cancer cells. aacrjournals.orgnih.govresearchgate.net This highlights a potential strategy for chemoprotection of normal tissues during cancer treatment.

Table 1: Effects of MTA Analogues in In Vitro Cellular Models

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 5'-Methylthioadenosine | BHK21 | Inhibition of cell growth, increase in putrescine, decrease in spermine. | nih.govnih.gov |

| 5'-Methylthiotubercidin | BHK21 | Inhibition of cell growth, increase in putrescine, decrease in spermidine. | nih.govnih.gov |

Investigation of Signalling Pathways Affected by Thioadenosine Analogues

Thioadenosine analogues can modulate several critical intracellular signaling pathways, thereby influencing cell fate decisions such as proliferation, survival, and death. MTA has been shown to interfere with T-cell activation signaling by inhibiting the phosphorylation of Akt and Erk, two key components of pathways that drive cell proliferation and survival. nih.gov However, it did not affect the phosphorylation of p38 in the same study. nih.gov

Further research has demonstrated that MTA can inhibit multiple signaling cascades downstream of activating receptors in immune cells like Natural Killer (NK) cells. Specifically, upon stimulation of the CD16 receptor, MTA was found to inhibit the NF-κB, PI3K/AKT/S6, and MAPK/ERK pathways. nih.gov This broad inhibitory effect on early signaling events contributes to the immunosuppressive properties of MTA. nih.govnih.gov Additionally, MTA is known to affect protein methylation, a crucial post-translational modification that regulates many cellular processes, including gene transcription. nih.govresearchgate.net Extracellular MTA was found to inhibit the intracellular symmetric dimethylarginine (sDMA) methylation of certain proteins, which can in turn affect transcription. nih.gov These findings suggest that thioadenosine analogues can exert their cellular effects through complex interactions with a network of signaling and regulatory pathways.

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5'-methylthioadenosine | MTA |

| 5'-S-(3-aminophenyl)-5'-thioadenosine | m-APTA |

| Adenosine | - |

| Adenosine diphosphate | ADP |

| Adenosine monophosphate | AMP |

| Adenosine triphosphate | ATP |

| Methionine | - |

| Putrescine | - |

| S-adenosylmethionine | SAM |

| Spermidine | - |

| Spermine | - |

| 5-fluorouracil | 5-FU |

| 5-methylthioribose-1-phosphate | MTR-1P |

Structure Activity Relationship Sar and Molecular Docking Studies of 5 S Phenyl 5 Thioadenosine Derivatives

Methodological Approaches in SAR Investigations

The investigation of Structure-Activity Relationships (SAR) for 5'-S-Phenyl-5'-thioadenosine and its derivatives employs a variety of methodological approaches, central to the field of medicinal chemistry and drug design. These strategies aim to identify the specific structural features of a molecule that are responsible for its biological activity. By systematically modifying the chemical structure of a lead compound, researchers can determine which functional groups and structural motifs are critical for its interaction with a biological target.

A primary approach in SAR studies is the synthesis of a series of analogues where specific parts of the this compound molecule are altered. This includes modifications to the phenyl ring, the thioether linkage, the ribose sugar moiety, and the adenine (B156593) base. These chemical modifications allow for the exploration of how changes in steric bulk, electronics, and hydrophobicity affect the compound's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a key computational tool used in these investigations. nih.govbenthamscience.com QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This is achieved by correlating variations in molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) with observed biological activity. benthamscience.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and minimizing the need for extensive synthesis and biological testing. nih.govbenthamscience.com

In addition to QSAR, computer-aided drug design techniques, including molecular docking, play a crucial role. nih.gov These methods simulate the interaction between a ligand and its target protein at the molecular level, providing insights into the binding mode and the key interactions that stabilize the ligand-protein complex. This information is invaluable for understanding the structural basis of activity and for designing new derivatives with improved binding affinity.

Elucidation of Structural Determinants for MTAP Activity and Substrate Recognition

Methylthioadenosine phosphorylase (MTAP) is a key enzyme involved in the salvage of adenine and methionine from S-methyl-5'-thioadenosine (MTA). wikipedia.org The structural determinants for the activity and substrate recognition of this compound and its derivatives at MTAP are crucial for the design of compounds that can function as substrates or inhibitors of this enzyme.

The crystal structure of human MTAP reveals a trimeric enzyme, with each subunit comprising a single α/β domain. core.ac.uknih.gov The active site is located within a pocket formed by residues from several structural elements. wikipedia.orgcore.ac.uk The native structure of MTAP has been solved with adenine bound in the purine-binding site, providing a clear picture of the interactions required for purine (B94841) recognition. core.ac.uknih.gov

For a compound to be a substrate for MTAP, it must be able to bind within the active site in a manner that allows for the phosphorolytic cleavage of the glycosidic bond. core.ac.uk The adenine base of this compound is a key recognition element, forming hydrogen bonds with specific residues in the purine-binding pocket. core.ac.uk The ribose moiety also contributes to binding, and its conformation is important for proper positioning of the scissile bond.

The 5'-thioether substituent is a major determinant of substrate specificity. MTAP has a broad substrate specificity for 6-aminopurine nucleosides. uniprot.org The nature of the substituent at the 5'-position significantly influences whether a compound will act as a substrate. For instance, the replacement of the methyl group of the natural substrate, MTA, with a phenyl group in this compound alters the interaction with the enzyme. Studies on derivatives of this compound have shown that substitutions on the phenyl ring can further modulate MTAP substrate activity. For example, derivatives with polar functional groups have been synthesized to improve properties such as water solubility. researchgate.net

The following table summarizes the relative MTAP substrate activity for a selection of this compound derivatives, demonstrating the impact of substitutions on the phenyl ring.

| Compound | Phenyl Ring Substitution | Relative MTAP Substrate Activity (%) |

| MTA | (Methyl group) | 100 |

| This compound | Unsubstituted | Variable |

| m-APTA | 3-amino | Active Substrate |

| Ortho-alcohol derivative | 2-hydroxy | Poorer Substrate |

| Meta-alcohol derivative | 3-hydroxy | Better Substrate |

| Para-alcohol derivative | 4-hydroxy | Better Substrate |

Data synthesized from available research findings. researchgate.net

These findings indicate that the position of polar groups on the phenyl ring is a critical determinant for MTAP substrate recognition and activity.

SAR for Adenosine (B11128) Receptor Selectivity and Potency

The structure-activity relationship of this compound derivatives at adenosine receptors is a critical area of investigation, as these receptors are important therapeutic targets. The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that mediate a wide range of physiological effects. mdpi.com The development of subtype-selective agonists and antagonists is a major goal in medicinal chemistry.

For adenosine receptor agonists, modifications at the N6- and C2-positions of the purine ring, as well as the 5'-position of the ribose moiety, are known to significantly influence potency and selectivity. nih.gov Generally, N6-substitutions with alkyl, cycloalkyl, and arylalkyl groups tend to increase selectivity for the A1 receptor. nih.gov The 5'-position of the ribose is also amenable to substitution, and these modifications can impact both affinity and efficacy. nih.gov

In the context of 5'-thioadenosine (B1216764) derivatives, the substituent on the sulfur atom plays a crucial role in determining the pharmacological profile. The natural ligand, 5'-deoxy-5'-(methylthio)adenosine (MTA), is a potent agonist at adenosine receptors, with a notable affinity for the A1 subtype. selleckchem.com The introduction of a phenyl group in place of the methyl group, as in this compound, creates a new scaffold for exploring SAR.

Studies on 5'-(alkylthio)- and other 5'-substituted adenosine analogs have shown that these compounds can be selective for the A1 adenosine receptor, with affinities in the nanomolar range. nih.gov Furthermore, certain 5'-thio and 5'-seleno derivatives have been found to act as partial agonists. nih.gov

The selectivity of these compounds is also influenced by the nature of the substituent on the phenyl ring. For example, the introduction of an amino group, as in 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA), has been shown to result in a compound that interacts inefficiently with the A1 adenosine receptor, in contrast to MTA. researchgate.netnih.gov This highlights the significant impact that even small modifications to the 5'-phenyl substituent can have on adenosine receptor selectivity.

The table below presents a summary of the binding affinities of MTA and a related derivative at different adenosine receptor subtypes.

| Compound | A1 Ki (μM) | A2A Ki (μM) | A2B Ki (μM) | A3 Ki (μM) |

| MTA | 0.15 | 1.13 | 13.9 | 0.68 |

| m-APTA | Inefficient Interaction | - | - | - |

Data from available research findings. selleckchem.comnih.gov

These data underscore the principle that modifications at the 5'-position of adenosine can dramatically alter the interaction with adenosine receptor subtypes, providing a basis for the design of selective ligands.

Computational Docking and Molecular Dynamics Simulations of this compound Interactions with Target Proteins

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions of this compound and its derivatives with their protein targets at an atomic level. nih.govnih.govembopress.org These techniques provide valuable insights into the binding modes, interaction energies, and dynamic behavior of ligand-protein complexes, which can guide the rational design of new and improved compounds. nih.govmdpi.com

Molecular docking studies are used to predict the preferred orientation of a ligand when it binds to a protein target. nih.gov For this compound derivatives, docking simulations have been performed with both MTAP and adenosine receptors. researchgate.netresearchgate.netbiorxiv.org These studies utilize the crystal structures of the target proteins to define the binding site and then employ scoring functions to rank the predicted binding poses.

In the case of MTAP, docking studies can reveal how different substitutions on the phenyl ring of this compound affect the binding affinity and the positioning of the molecule within the active site. researchgate.netresearchgate.net This information can explain the observed differences in substrate activity among various derivatives. For example, docking can show how a substituent might create favorable or unfavorable steric or electronic interactions with active site residues.

Similarly, docking of these derivatives into the binding sites of adenosine receptors can help to elucidate the structural basis for their selectivity. For instance, the docking of 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) into the A1 adenosine receptor has suggested that the substitution of the 5'-methyl group with a functionalized aromatic ring prevents the molecule from interacting effectively with the receptor, in contrast to MTA which binds in a similar configuration to adenosine. researchgate.netbiorxiv.org

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms over time. nih.govembopress.org These simulations can be used to assess the stability of the binding pose predicted by docking and to identify key interactions that are maintained throughout the simulation. nih.govnih.gov MD simulations can also reveal conformational changes in the protein that may be induced by ligand binding. nih.gov

The following table summarizes key interacting residues identified through computational studies for MTA and a derivative at MTAP and an adenosine receptor.

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |

| MTA | MTAP | (Specific residues in the purine-binding and 5'-substituent pockets) | Hydrogen bonding, hydrophobic interactions |

| m-APTA | MTAP | (Specific residues in the purine-binding and 5'-substituent pockets) | Hydrogen bonding, hydrophobic interactions |

| MTA | A1 Adenosine Receptor | (Residues in the orthosteric binding pocket) | Hydrogen bonding, π-stacking |

| m-APTA | A1 Adenosine Receptor | Inefficient interaction | Steric hindrance |

Information synthesized from molecular docking and simulation studies. researchgate.netresearchgate.netbiorxiv.org

These computational approaches are integral to modern drug discovery and provide a framework for understanding the SAR of this compound derivatives, ultimately facilitating the design of molecules with desired biological activities.

Research Applications and Translational Potential of 5 S Phenyl 5 Thioadenosine

Development as Chemoprotective Agents in Preclinical Models

Preclinical research has identified analogs of 5'-S-Phenyl-5'-thioadenosine as promising chemoprotective agents. These agents are designed to mitigate the toxic side effects of certain chemotherapies, such as nucleobase analogs like 5-fluorouracil (B62378) (5-FU), on healthy tissues. The strategy leverages the differential expression of the enzyme methylthioadenosine phosphorylase (MTAP) between normal cells and some cancer cells.

A key analog, 5′-S-(3-aminophenyl)-5′-thioadenosine (m-APTA), has been a focus of these studies. Research demonstrates that m-APTA acts as a substrate for the MTAP enzyme. In normal, MTAP-expressing cells, m-APTA is converted to adenine (B156593). This conversion is a crucial step that protects these cells from the toxicity induced by 5-FU. A significant finding in preclinical mouse models was that m-APTA provided protection against 5-FU-induced anemia. aacrjournals.orgnih.gov Notably, this protective effect was achieved without inducing hypothermia, a side effect observed with the natural MTAP substrate S-methyl-5′-thioadenosine (MTA), which has limited its translational potential. aacrjournals.orgnih.govresearchgate.netbiorxiv.org

The development of these agents involved screening libraries of MTA analogs to identify compounds that retain the protective function of MTA while eliminating its undesirable side effects. aacrjournals.orgnih.gov Through this process, m-APTA was identified as a lead candidate. In-silico docking studies suggest that m-APTA's superior safety profile may be due to its inefficient interaction with the adenosine (B11128) A1 receptor, unlike MTA. aacrjournals.orgnih.gov

| Analog | Enzyme Substrate | Protective Effect in Preclinical Models | Key Advantage over MTA |

| 5′-S-(3-aminophenyl)-5′-thioadenosine (m-APTA) | Methylthioadenosine Phosphorylase (MTAP) | Protects against 5-FU-induced anemia | Does not induce hypothermia at effective doses |

| 5′-S-(4-aminophenyl)-5′-thioadenosine (p-APTA) | Methylthioadenosine Phosphorylase (MTAP) | Investigated for adenine conversion | Data on in-vivo protection is less detailed compared to m-APTA |

Role in Selective Targeting Strategies for MTAP-Deficient Malignancies in Preclinical Research

The selective action of this compound analogs in MTAP-expressing cells forms the basis of a targeted strategy for treating MTAP-deficient cancers. The gene for MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in various human cancers, including bladder cancer and gliomas. aacrjournals.org This deletion makes cancer cells incapable of converting MTA or its analogs, like m-APTA, into adenine.

This metabolic vulnerability can be exploited. When a patient with an MTAP-deficient tumor is treated with a combination of a nucleobase analog (like 5-FU) and a chemoprotective agent like m-APTA, a selective effect is achieved. The healthy, MTAP-positive cells are shielded from the chemotherapy's toxicity, while the MTAP-deficient cancer cells remain fully susceptible to its cytotoxic effects. aacrjournals.orgnih.govresearchgate.net

Preclinical studies have validated this approach. In isogenic cell lines, m-APTA selectively protected MTAP-expressing cells from 5-FU toxicity but did not interfere with the cytotoxic effects of 5-FU on MTAP-deficient cells. aacrjournals.orgnih.gov Furthermore, in mouse xenograft models of MTAP-deficient bladder cancer, the combination of m-APTA and 5-FU demonstrated that m-APTA provided host protection without compromising the anti-tumor efficacy of 5-FU. aacrjournals.orgnih.gov This strategy of synthetic lethality is a promising therapeutic avenue for a significant subset of cancers. researcher.life

| Model System | Compound | Chemotherapy | Finding |

| Isogenic MTAP+/MTAP- Cell Lines | m-APTA | 5-Fluorouracil (5-FU) | Selective protection of MTAP+ cells; no interference with cytotoxicity in MTAP- cells. aacrjournals.orgnih.gov |

| Mouse Xenograft (MTAP-deficient bladder cancer) | m-APTA | 5-Fluorouracil (5-FU) | Host protection (e.g., from anemia) without compromising the anti-tumor efficacy of 5-FU. aacrjournals.orgnih.gov |

Utility as Biochemical Probes for Purine (B94841) Metabolism Studies

While direct studies on this compound as a biochemical probe are not extensively detailed, its analogs and related compounds are valuable tools for investigating purine metabolism. Purines are fundamental molecules involved in nucleic acid synthesis, energy metabolism, and signal transduction. nih.govmdpi.com

The study of compounds like m-APTA provides insights into the function of key enzymes in the purine salvage pathway, most notably MTAP. aacrjournals.org The ability of MTAP to process various analogs can be used to probe the enzyme's substrate specificity and catalytic mechanism. For instance, comparing the adenine conversion rates of different MTA analogs, such as m-APTA and p-APTA, helps to elucidate the structural requirements for MTAP activity. aacrjournals.org

Furthermore, other synthetic 5'-thioadenosine (B1216764) derivatives have been conjugated with fluorescent molecules (e.g., fluorescein-5-yl isothiocyanate) to create probes for studying nucleoside transporters like the human equilibrative nucleoside transporter 1 (hENT1). researchgate.net These transporters are critical for the uptake of purine nucleosides and many nucleoside analog drugs into cells. While not this compound itself, these related probes demonstrate the utility of the 5'-thioadenosine scaffold in developing tools to investigate the complex machinery of purine transport and metabolism.

Future Directions in the Academic Research of this compound

The promising preclinical results for this compound analogs, particularly m-APTA, pave the way for several future research directions. A primary goal is to advance the translational potential of the combination strategy for treating MTAP-deficient cancers. aacrjournals.orgnih.govbiorxiv.org

Future academic research is expected to focus on a more detailed elucidation of the underlying mechanisms of action. This includes studies to directly measure the differential depletion of key metabolites like phosphoribosyl pyrophosphate (PRPP) in MTAP-positive versus MTAP-negative cells following treatment. aacrjournals.org Further investigation into the interactions, or lack thereof, with various adenosine receptors and other off-target proteins will be crucial to fully understand the safety and specificity of these compounds.

Additionally, expanding the investigation to a wider range of MTAP-deficient cancer types in preclinical models is a logical next step. This would help to determine the breadth of applicability for this therapeutic strategy. The development of additional analogs with potentially improved potency, selectivity, or pharmacokinetic properties will also likely continue to be an active area of research in medicinal chemistry and chemical biology. The ultimate aim of this academic research is to generate the robust data package necessary to support the transition of these promising agents into clinical evaluation.

Q & A

Basic: What are the established synthesis routes for 5'-S-Phenyl-5'-thioadenosine, and how can purity be optimized?

The compound is synthesized via Mitsunobu reaction using thioacetic acid to replace the 5'-hydroxyl group of protected adenosine derivatives, followed by deprotection steps . Purification typically involves HPLC with mobile phases optimized for nucleoside separation, achieving >97% purity (validated via NMR and MS) . For research-grade material, analytical-grade solvents and silica gel chromatography are recommended to minimize impurities .

Advanced: How can isothermal titration calorimetry (ITC) and NMR WaterLOGSY be applied to quantify binding interactions with target enzymes?

ITC measures binding thermodynamics by titrating this compound into enzyme solutions (e.g., M. tuberculosis pantothenate synthetase), revealing dissociation constants (e.g., KD = 380 μM) . NMR WaterLOGSY detects ligand-protein interactions by monitoring chemical shift changes in purine protons, confirming competitive binding with ATP . X-ray crystallography further resolves structural interactions, such as hydrogen bonding with active-site residues .

Basic: What storage conditions and solubility parameters ensure compound stability?

Store lyophilized powder at -20°C under desiccation to prevent hydrolysis . Solubility in DMSO (50 mg/mL) is optimal for stock solutions, while aqueous buffers (e.g., HEPES, pH 7.6) are suitable for enzymatic assays. Avoid repeated freeze-thaw cycles to maintain integrity .

Advanced: What mechanistic insights explain its role as a chemoprotective agent in MTAP-deficient cancers?

In MTAP-deficient tumors, this compound analogs (e.g., m-APTA) are cleaved by MTAP to release adenine, which competitively inhibits fluorouracil toxicity in healthy cells. This "toxin sponge" mechanism was validated in patient-derived xenograft (PDX) models, showing reduced side effects while maintaining antitumor efficacy . Enzymatic assays confirmed adenine release rates (64% of MTA’s activity) .

Basic: Which analytical methods validate structural identity and purity?

1H/13C NMR confirms the thioether linkage and ribose conformation, while HRMS verifies molecular weight (297.0896 Da) . HPLC-UV (λ = 260 nm) and TLC (silica gel, chloroform:methanol = 7:3) assess purity, with ≥97% required for reproducibility .

Advanced: How do conflicting data on enzyme inhibition inform experimental design?

Discrepancies in binding affinities (e.g., KD = 380 μM for pantothenate synthetase vs. Ki = 62 μM for cAMP phosphodiesterase ) highlight target-specific interactions. Researchers should pre-screen enzyme systems using competitive inhibition assays (e.g., ATP displacement) and adjust buffer conditions (e.g., Mg<sup>2+</sup> concentration) to mimic physiological contexts .

Basic: What metabolic pathways involve this compound?

It is a byproduct of polyamine biosynthesis from S-adenosylmethionine (SAM), metabolized by MTAP into adenine and 5-methylthioribose-1-phosphate . In the methionine salvage pathway , it regenerates methionine, critical for redox balance in cancer cells .

Advanced: What in vivo models demonstrate its pharmacokinetic and toxicity profiles?

Intraperitoneal (i.p.) administration in murine PDX models showed a plasma half-life of 2.3 hours and preferential accumulation in MTAP-deficient tumors. Toxicity studies noted dose-dependent anemia, mitigated by co-administration of erythropoietin . LC-MS/MS quantified tissue distribution, confirming <5% renal excretion .

Basic: How is enzymatic activity of MTAP quantified in cellular assays?

Use UV-Vis spectroscopy (λ = 260 nm) to monitor adenine release from this compound. Activity is expressed as μmol/min/mg protein, with controls (e.g., MTAP-knockout cells) to validate specificity .

Advanced: What strategies address non-enzymatic hydrolysis of thioadenosine derivatives?

Structural modifications (e.g., 3-aminophenyl substitution ) reduce hydrolysis rates by 40% compared to unmodified analogs. Stability is assessed via HPLC under physiological conditions (pH 7.4, 37°C), with half-life extensions from 2 to 8 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.